![molecular formula C22H25N3O4 B3001510 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 896381-95-6](/img/structure/B3001510.png)
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide: is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available 2-aminobenzamide and 4-methoxybenzylamine.
Formation of Quinazolinone Core: The 2-aminobenzamide undergoes cyclization with an appropriate aldehyde under acidic conditions to form the quinazolinone core.
Side Chain Introduction: The hexanamide side chain is introduced through an amide coupling reaction. This involves reacting the quinazolinone intermediate with hexanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Final Product:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in disease pathways.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Anti-cancer: The compound shows promise in inhibiting the growth of cancer cells, particularly through the inhibition of specific signaling pathways.
Anti-inflammatory: It has potential anti-inflammatory effects, which could be useful in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.
Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. The quinazolinone core interacts with the active sites of enzymes, blocking their activity. This can lead to the inhibition of cell proliferation in cancer cells or the reduction of inflammation in inflammatory diseases. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide: Lacks the methoxyphenyl group, resulting in different biological activity.
N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinazolin-3-yl)hexanamide: Contains a dihydroquinazolinone core, which may have different reactivity and biological properties.
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-phenylhexanamide: Substitutes the methoxyphenyl group with a phenyl group, altering its interaction with biological targets.
Uniqueness
The presence of both the quinazolinone core and the methoxyphenyl group in 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide makes it unique
Propriétés
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-29-17-12-10-16(11-13-17)15-23-20(26)9-3-2-6-14-25-21(27)18-7-4-5-8-19(18)24-22(25)28/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNNYWAVDAKVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
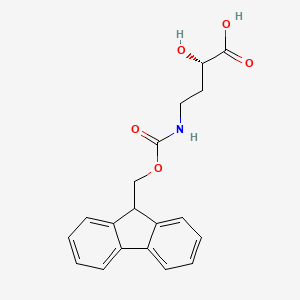

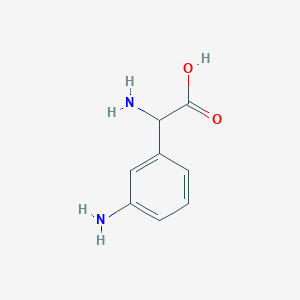
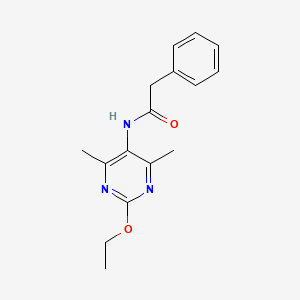
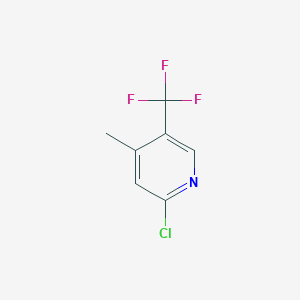
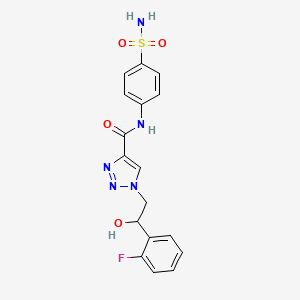
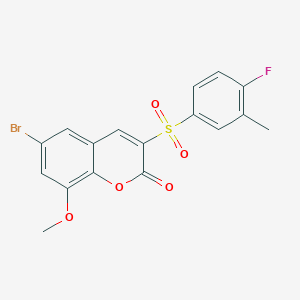
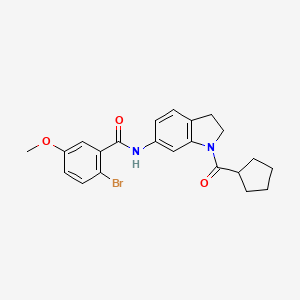
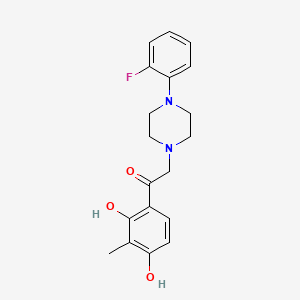
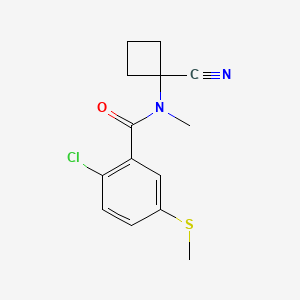
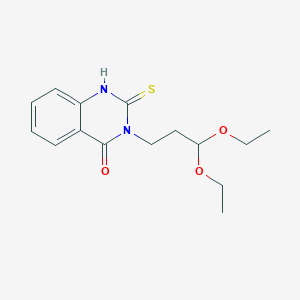
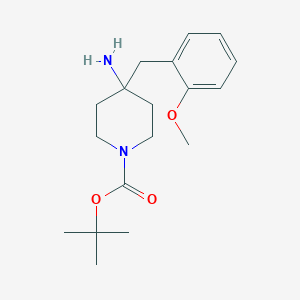
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3001449.png)
![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3001450.png)
